1-(1-methyl-1H-benzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
1-(1-methyl-1H-benzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-benzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 1-methyl-1H-benzotriazole with an isocyanate derivative of 3-(trifluoromethyl)phenyl. The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification methods such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-benzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles, and various solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(1-methyl-1H-benzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-benzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The benzotriazole moiety may interact with enzymes or receptors, while the trifluoromethylphenyl group can enhance the compound’s binding affinity and stability. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-benzotriazol-1-yl)-3-(trifluoromethyl)benzene
- 1-(1-methyl-1H-benzotriazol-5-yl)-3-phenylurea
- 1-(1H-benzotriazol-1-yl)-3-(trifluoromethyl)phenylurea
Uniqueness
1-(1-methyl-1H-benzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of both a benzotriazole and a trifluoromethylphenyl group. This combination imparts distinct chemical properties, such as increased stability, enhanced binding affinity, and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1-methylbenzotriazol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O/c1-23-13-6-5-11(8-12(13)21-22-23)20-14(24)19-10-4-2-3-9(7-10)15(16,17)18/h2-8H,1H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSLDDZGYKUMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665530 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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